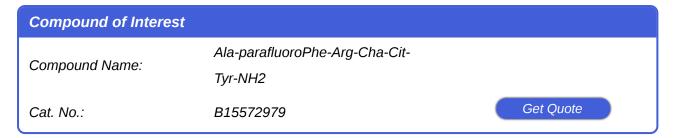


In-Depth Technical Guide: Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 is a synthetic heptapeptide amide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1] PAR-1 is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and vascular biology. The peptide was specifically designed as a research tool to investigate the activation of PAR-1 with high specificity over the related PAR-2 receptor.[1] Its chemical formula is C42H63FN12O8 with a molar mass of 883.03 g/mol .

Compound Identification:



Identifier	Value		
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2-amino-5- (diaminomethylideneamino)pentanoyl]amino]-3- cyclohexylpropanoyl]amino]-5-[[[(1S)-1-carboxy- 2-(4-hydroxyphenyl)ethyl]amino]- oxomethylamino]pentanoyl]-N'-[(4- fluorophenyl)methyl]hydrazide		
CAS Number	211190-38-4		
Molecular Formula	C42H63FN12O8		
Molar Mass	883.03 g/mol		

Mechanism of Action: Selective PAR-1 Agonism

Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 acts as a selective agonist at the Protease-Activated Receptor 1 (PAR-1). Unlike the endogenous agonist, thrombin, which proteolytically cleaves the N-terminus of PAR-1 to reveal a tethered ligand that activates the receptor, this synthetic peptide directly binds to and activates PAR-1, mimicking the action of the tethered ligand.[1] This direct activation allows for the study of PAR-1 signaling in isolation from the effects of thrombin on other substrates.

The selectivity of **Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2** for PAR-1 over PAR-2 is a key feature, making it a valuable tool for distinguishing the physiological roles of these two closely related receptors.[1]

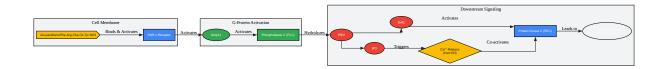
Signaling Pathways

Upon activation by **Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2**, PAR-1 initiates intracellular signaling cascades through its coupling to heterotrimeric G proteins, primarily Gq/11 and G12/13.

Gq/11 Signaling Pathway

The Gq/11 pathway leads to the mobilization of intracellular calcium.





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Gq/11 Signaling Pathway Activation

G12/13 Signaling Pathway

The G12/13 pathway is primarily involved in regulating cytoskeletal dynamics through the activation of the small GTPase RhoA.



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G12/13 Signaling Pathway Activation

Quantitative Data

The potency and selectivity of **Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2** have been determined using calcium mobilization assays in Human Embryonic Kidney (HEK293) cells.

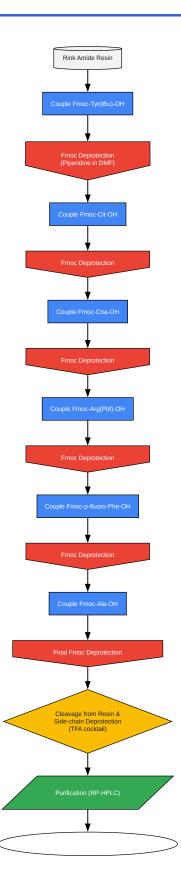


Parameter	Cell Line	Assay	Value	Reference
EC50 (PAR-1)	HEK293	Calcium Mobilization	~10 nM	(Kawabata et al., 1999)
Selectivity	HEK293	Calcium Mobilization	>1000-fold vs PAR-2	(Kawabata et al., 1999)

Experimental Protocols Solid-Phase Peptide Synthesis

The synthesis of **Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2** is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).





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Fmoc-SPPS Workflow for Peptide Synthesis



Methodology:

- Resin Preparation: Rink Amide resin is swelled in dimethylformamide (DMF).
- Amino Acid Coupling: The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,Ndiisopropylethylamine (DIPEA).
- Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
- Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Fmoc-Cit-OH, Fmoc-Cha-OH, Fmoc-Arg(Pbf)-OH, Fmoc-p-fluoro-Phe-OH, and Fmoc-Ala-OH).
- Final Deprotection: The N-terminal Fmoc group is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the sidechain protecting groups (tBu for Tyr, Pbf for Arg) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Calcium Mobilization Assay

The functional activity of **Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2** is assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells endogenously or transiently expressing PAR-1.

Methodology:

 Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.



- Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a
 calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks'
 Balanced Salt Solution with HEPES) for 1 hour at 37°C.
- Washing: The cells are washed with the buffered salt solution to remove excess dye.
- Compound Addition and Measurement: The plate is placed in a fluorescence microplate
 reader. Baseline fluorescence is measured, and then a solution of Ala-parafluoroPhe-ArgCha-Cit-Tyr-NH2 at various concentrations is added to the wells. The change in
 fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored
 over time.
- Data Analysis: The peak fluorescence response is measured, and the data are normalized to the baseline. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression.

Applications in Research

Ala-parafluoroPhe-Arg-Cha-Cit-Tyr-NH2 serves as a critical tool for:

- Elucidating PAR-1 Signaling: Its selectivity allows for the specific investigation of PAR-1 mediated pathways without the confounding effects of other proteases or PARs.
- Cardiovascular Research: Studying the role of PAR-1 in platelet aggregation, thrombosis, and vascular inflammation.
- Cancer Biology: Investigating the involvement of PAR-1 in tumor progression and metastasis.
- Drug Discovery: Serving as a reference agonist in screening assays for the identification of PAR-1 antagonists.



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References

- 1. Evaluation of proteinase-activated receptor-1 (PAR1) agonists and antagonists using a cultured cell receptor desensitization assay: activation of PAR2 by PAR1-targeted ligands PubMed [pubmed.ncbi.nlm.nih.gov]
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